molecular formula C10H15Br3O B12615524 6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane CAS No. 919172-29-5

6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane

Cat. No.: B12615524
CAS No.: 919172-29-5
M. Wt: 390.94 g/mol
InChI Key: DZUCNOIBRFRBCG-UHFFFAOYSA-N
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Description

6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[222]octane is a bicyclic compound featuring a unique structure with multiple bromine atoms and a bicyclic framework

Preparation Methods

The synthesis of 6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane can be achieved through several synthetic routes. One common method involves the bromination of a suitable precursor, such as 1,4-dimethyl-2-oxabicyclo[2.2.2]octane, using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent like dichloromethane and may be catalyzed by a Lewis acid such as antimony pentachloride .

Chemical Reactions Analysis

6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove bromine atoms or alter the oxidation state of the compound.

Common reagents for these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .

Scientific Research Applications

6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane involves its interaction with molecular targets through its bromine atoms and bicyclic structure. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane include other bicyclic compounds with bromine atoms, such as:

The uniqueness of this compound lies in its specific arrangement of bromine atoms and the resulting chemical properties.

Properties

CAS No.

919172-29-5

Molecular Formula

C10H15Br3O

Molecular Weight

390.94 g/mol

IUPAC Name

6-bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane

InChI

InChI=1S/C10H15Br3O/c1-9-3-4-10(2,6(11)5-9)14-7(9)8(12)13/h6-8H,3-5H2,1-2H3

InChI Key

DZUCNOIBRFRBCG-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C(C1)Br)(OC2C(Br)Br)C

Origin of Product

United States

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